molecular formula C15H19N3O3 B7627708 [4-(2-Hydroxyethoxy)piperidin-1-yl]-imidazo[1,2-a]pyridin-2-ylmethanone

[4-(2-Hydroxyethoxy)piperidin-1-yl]-imidazo[1,2-a]pyridin-2-ylmethanone

Cat. No. B7627708
M. Wt: 289.33 g/mol
InChI Key: XGZIELDTKUAJMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-(2-Hydroxyethoxy)piperidin-1-yl]-imidazo[1,2-a]pyridin-2-ylmethanone is a chemical compound that has been synthesized and studied for its potential use in scientific research. This compound has shown promising results in various studies, and its mechanism of action and biochemical and physiological effects have been investigated in detail.

Mechanism of Action

The mechanism of action of [4-(2-Hydroxyethoxy)piperidin-1-yl]-imidazo[1,2-a]pyridin-2-ylmethanone is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. This compound has been shown to inhibit the activity of acetylcholinesterase, which is an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting this enzyme, [4-(2-Hydroxyethoxy)piperidin-1-yl]-imidazo[1,2-a]pyridin-2-ylmethanone can increase the levels of acetylcholine in the brain, which can improve cognitive function.
Biochemical and Physiological Effects:
[4-(2-Hydroxyethoxy)piperidin-1-yl]-imidazo[1,2-a]pyridin-2-ylmethanone has been shown to have various biochemical and physiological effects. In addition to its inhibitory effect on acetylcholinesterase, this compound has also been shown to inhibit the activity of other enzymes and proteins in the body, including monoamine oxidase and protein kinase C. These effects can have a wide range of physiological effects, including improvements in cognitive function and anti-tumor activity.

Advantages and Limitations for Lab Experiments

One of the main advantages of using [4-(2-Hydroxyethoxy)piperidin-1-yl]-imidazo[1,2-a]pyridin-2-ylmethanone in lab experiments is its high yield and relatively straightforward synthesis method. This compound has also shown promising results in various scientific research applications, making it a valuable tool for researchers. However, there are also some limitations to using this compound in lab experiments. For example, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are many potential future directions for the study of [4-(2-Hydroxyethoxy)piperidin-1-yl]-imidazo[1,2-a]pyridin-2-ylmethanone. One area of research is in the development of new treatments for neurological disorders such as Alzheimer's disease and Parkinson's disease. This compound has shown promising results in preclinical studies, and further research is needed to determine its potential as a therapeutic agent. Another area of research is in the development of new anti-tumor agents. [4-(2-Hydroxyethoxy)piperidin-1-yl]-imidazo[1,2-a]pyridin-2-ylmethanone has shown anti-tumor activity in various studies, and further research is needed to determine its potential as a cancer treatment.

Synthesis Methods

The synthesis of [4-(2-Hydroxyethoxy)piperidin-1-yl]-imidazo[1,2-a]pyridin-2-ylmethanone involves a series of chemical reactions. The starting material is 2-chloro-3-nitropyridine, which is reacted with sodium methoxide to form 2-methoxy-3-nitropyridine. This intermediate is then reacted with 1-(2-hydroxyethyl)piperidine to form the final product. The synthesis process is relatively straightforward, and the yield of the final product is high.

Scientific Research Applications

[4-(2-Hydroxyethoxy)piperidin-1-yl]-imidazo[1,2-a]pyridin-2-ylmethanone has been studied for its potential use in various scientific research applications. One of the main areas of research is in the field of neuroscience, where this compound has shown promising results in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. It has also been studied for its potential use in cancer research, where it has shown anti-tumor activity.

properties

IUPAC Name

[4-(2-hydroxyethoxy)piperidin-1-yl]-imidazo[1,2-a]pyridin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3/c19-9-10-21-12-4-7-17(8-5-12)15(20)13-11-18-6-2-1-3-14(18)16-13/h1-3,6,11-12,19H,4-5,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGZIELDTKUAJMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OCCO)C(=O)C2=CN3C=CC=CC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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